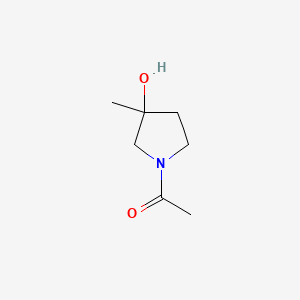

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone

Description

BenchChem offers high-quality 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-hydroxy-3-methylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-4-3-7(2,10)5-8/h10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUFCIJZAUZZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239573 | |

| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-58-0 | |

| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of the N-acetylated tertiary pyrrolidinol, 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's structure, a robust synthetic pathway, predicted analytical characteristics, and its potential role as a valuable scaffold in modern medicinal chemistry. The narrative emphasizes the causal logic behind experimental design and analytical interpretation, grounding all claims in established chemical principles.

Chemical Structure and Physicochemical Properties

1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone belongs to the class of N-acetylated pyrrolidines, a structural motif present in numerous biologically active compounds. The core of the molecule is a five-membered pyrrolidine ring. Key substitutions include an acetyl group on the ring nitrogen (forming a tertiary amide) and, critically, a tertiary alcohol at the C3 position, resulting from the presence of both a hydroxyl and a methyl group on the same carbon. This C3 stereocenter means the molecule is chiral and can exist as (R) and (S) enantiomers.

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

This initial step constructs the key tertiary alcohol functionality. The choice of a Grignard reagent is fundamental for nucleophilic addition to a ketone.

-

Rationale : The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-3-pyrrolidinone. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the pyrrolidine nitrogen; it is stable to the basic and nucleophilic conditions of the Grignard reaction but can be easily removed later under acidic conditions. The reaction creates a new carbon-carbon bond and, after an aqueous workup, generates the desired tertiary alcohol. [1]

-

Methodology :

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add methylmagnesium bromide (approx. 1.2 eq, typically as a 3M solution in diethyl ether) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via flash column chromatography.

-

Step 2: Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone

This final step involves the removal of the Boc protecting group and the subsequent N-acetylation of the now-secondary amine of the pyrrolidine ring.

-

Rationale : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard reagents for cleaving the acid-labile Boc group. Once the Boc group is removed to reveal the secondary amine, a standard N-acetylation is performed. Acetic anhydride (Ac₂O) is an effective and common acetylating agent. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the acid formed during the reaction (acetic acid) and the residual acid from the deprotection step, driving the reaction to completion.

-

Methodology :

-

Dissolve the crude or purified intermediate from Step 1 in a minimal amount of dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0°C. Stir at room temperature for 1-2 hours until TLC or LC-MS confirms the complete removal of the Boc group.

-

Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of 3-methyl-3-pyrrolidinol.

-

Dissolve this residue in DCM and add triethylamine (approx. 3 eq) to neutralize the salt.

-

Cool the solution to 0°C and add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the final compound.

-

Predicted Analytical Characterization

In the absence of published experimental spectra, a detailed prediction based on the chemical structure provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the N-acetyl group results in two distinct rotamers (cis and trans amide conformations) due to hindered rotation around the C-N amide bond. This may lead to a doubling of some peaks in both the ¹H and ¹³C NMR spectra, a characteristic feature of N-acetylated pyrrolidines. [2]

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.2 | Multiplet | 4H | Ring protons at C2 and C5 (adjacent to N) |

| ~2.1 - 1.8 | Multiplet | 2H | Ring protons at C4 |

| 2.10 | Singlet | 3H | N-acetyl methyl protons (-N-CO-CH₃ ) |

| ~1.8 (variable) | Broad Singlet | 1H | Tertiary alcohol proton (-OH ) |

| 1.35 | Singlet | 3H | C3-methyl protons (-C(CH₃ )(OH)-) |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~169.5 | Amide carbonyl carbon (C =O) |

| ~72.0 | Quaternary C3 carbon (C -OH) |

| ~50.0 & ~45.0 | C2 and C5 ring carbons |

| ~38.0 | C4 ring carbon |

| ~25.0 | C3-methyl carbon (-C H₃) |

| ~22.0 | N-acetyl methyl carbon (-C H₃) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl and amide functional groups.

| Key Predicted IR Absorptions | |

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 (broad) | O-H stretch (tertiary alcohol) |

| ~2970-2880 | C-H stretch (aliphatic) |

| ~1645 (strong) | C=O stretch (tertiary amide, "Amide I" band) |

| ~1420 | C-N stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 143.1 | [M]⁺, Molecular Ion |

| 128.1 | [M - CH₃]⁺ |

| 100.1 | [M - CH₃ - CO]⁺ or [M - C₃H₇O]⁺ |

| 43.0 | [CH₃CO]⁺ (base peak) |

Potential Applications in Drug Discovery

The 1-(3-hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone structure represents a valuable scaffold for fragment-based and lead optimization campaigns in drug discovery. The pyrrolidine ring is a privileged structure, frequently found in FDA-approved drugs due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.

-

Scaffold for Elaboration : The tertiary hydroxyl group provides a key vector for further chemical modification. It can be used to introduce new pharmacophoric elements, improve binding affinity through hydrogen bonding, or attach linkers for PROTAC development.

-

Chiral Building Block : As a chiral molecule, it can be used to explore stereospecific interactions within a biological target's binding site, which is critical for optimizing potency and reducing off-target effects.

-

Analogs with Known Activity : Derivatives of N-acetylated pyrrolidines and hydroxypyrrolidines have shown a wide range of biological activities. For example, specific derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as acetylcholinesterase inhibitors for Alzheimer's disease.

Safety and Handling

No specific safety data sheet (SDS) exists for the title compound. Therefore, a conservative approach to handling should be adopted based on data from structurally similar compounds, such as N-Methyl-3-pyrrolidinol (CAS 13220-33-2).

-

Hazards Identification : Assumed to be a skin and serious eye irritant. [3]May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear impervious gloves (e.g., nitrile rubber).

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Skin and Body Protection : A standard laboratory coat is required.

-

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

First Aid :

-

In case of skin contact : Immediately wash with plenty of soap and water.

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.

-

Conclusion

1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a chiral, functionalized pyrrolidine scaffold with significant potential in synthetic and medicinal chemistry. While not extensively documented in public literature, its synthesis is readily achievable through established chemical transformations. Its combination of a rigid heterocyclic core, a tertiary amide, and a modifiable tertiary alcohol functional group makes it an attractive starting point for the design of novel small molecule therapeutics. The predictive analytical data provided in this guide serves as a benchmark for researchers undertaking its synthesis and characterization.

References

- European Patent Office. (1988). Process for the preparation of a pyrrolidinol compound (EP 0269258 A2). Google Patents.

-

Haz-Map. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

- Nguyen, T. L., et al. (2021). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one.

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved February 12, 2026, from [Link]

-

Patsnap. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol. Eureka. Retrieved February 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Acetylpyrrolidone. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

- Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol (CN113321605A).

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-proline. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyrrolidinone, 1-acetyl-. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

-

Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: Cyclopentanone Benzophenone (diphenyl ketone) 3-Hexanone. Retrieved February 12, 2026, from [Link]

Sources

Technical Monograph: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone

The following technical guide details the physicochemical profile, synthesis, and application of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (CAS 1263378-58-0). This monograph is structured for researchers in medicinal chemistry and process development.

A Versatile sp³-Rich Scaffold for Fragment-Based Drug Discovery

Chemical Identity & Core Profile

1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a functionalized pyrrolidine derivative characterized by a quaternary carbon at the C3 position. In modern drug discovery, this scaffold is highly valued for its ability to introduce three-dimensionality (sp³ character) into lead compounds, a property correlated with improved clinical success rates compared to flat, aromatic-heavy molecules.

| Property | Data |

| CAS Number | 1263378-58-0 |

| IUPAC Name | 1-(3-hydroxy-3-methylpyrrolidin-1-yl)ethanone |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Highly soluble in H₂O, DMSO, MeOH, DCM |

| LogP (Predicted) | ~ -0.5 (Hydrophilic) |

| H-Bond Donors | 1 (Tertiary -OH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Hydroxyl Oxygen) |

Structural Significance

The presence of the 3-hydroxy-3-methyl motif creates a "kink" in the pyrrolidine ring, disrupting planarity. The tertiary alcohol provides a robust hydrogen bond donor/acceptor that is resistant to oxidation compared to secondary alcohols, making it a metabolically stable handle for fragment linking.

Synthesis & Manufacturing Protocol

The synthesis of CAS 1263378-58-0 is typically achieved via the selective N-acetylation of the precursor 3-methylpyrrolidin-3-ol . The following protocol describes a scalable route suitable for gram-to-kilogram production.

Reaction Pathway

The synthesis relies on the nucleophilic attack of the secondary amine of the pyrrolidine ring on an acetylating agent (Acetic Anhydride or Acetyl Chloride) under basic conditions.

Figure 1: Synthetic pathway for the N-acetylation of 3-methylpyrrolidin-3-ol.

Step-by-Step Experimental Protocol

Objective: Synthesis of 10g of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone.

-

Preparation: Charge a 500 mL round-bottom flask with 3-methylpyrrolidin-3-ol hydrochloride (13.7 g, 100 mmol) and Dichloromethane (DCM, 200 mL).

-

Basification: Cool the suspension to 0°C using an ice bath. Add Triethylamine (TEA) (35 mL, 250 mmol) dropwise over 15 minutes. The suspension will clear as the free amine is liberated.

-

Acetylation: Add Acetyl Chloride (7.8 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C to prevent O-acetylation side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin).

-

Workup:

-

Quench with saturated NaHCO₃ (100 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 50 mL) (Note: Product is water-soluble; salting out the aqueous layer with NaCl is recommended).

-

Combine organics, dry over Na₂SO₄, and filter.

-

-

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM) to yield the product as a colorless oil.

Analytical Characterization & Quality Control

Validation of CAS 1263378-58-0 requires differentiating the N-acetyl product from potential O-acetyl impurities.

Key Spectral Features

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.40 (s, 3H): Methyl group at C3 (Diagnostic singlet).

-

δ 2.05 (s, 3H): Acetyl methyl group.

-

δ 3.20 - 3.80 (m, 4H): Methylene protons of the pyrrolidine ring (splitting due to amide rotamers).

-

-

LC-MS:

-

ESI (+): [M+H]⁺ = 144.1 m/z.

-

QC Decision Tree

The following workflow ensures batch integrity before release for biological screening.

Figure 2: Analytical decision tree for validating 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high solubility. It is often used to probe sub-pockets in enzymes where the tertiary hydroxyl group can engage in specific H-bond interactions with backbone carbonyls or side chains (e.g., Asp, His).

"Escape from Flatland"

Replacing a phenyl ring with a 3-hydroxy-3-methylpyrrolidine moiety increases the fraction of sp³ hybridized carbons (Fsp³). This structural change is associated with:

-

Improved Solubility: Disruption of crystal packing forces.

-

Reduced Toxicity: Lower promiscuity compared to flat aromatic systems.

Linker Chemistry

The hydroxyl group can be further functionalized (e.g., mesylation followed by displacement) to attach pharmacophores, serving as a rigid, chiral linker that directs exit vectors in specific orientations.

Handling & Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents and acid chlorides (unless O-acylation is desired).

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Pyrrolidine Derivatives. (General structural reference for pyrrolidine scaffolds). Retrieved from [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual reference for sp³ application). Retrieved from [Link]

Sources

Strategic Scaffolding: The 3-Hydroxy-3-Methylpyrrolidine Motif in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the 3-hydroxy-3-methylpyrrolidine (3H3MP) scaffold represents a high-value "tactic" rather than just a building block. It addresses two notorious failure modes in drug discovery: metabolic liability at the

Part 1: The Pharmacophore & Structural Rationale

The "Magic Methyl" & Metabolic Blocking

The pyrrolidine ring is ubiquitous in drug design, yet the C3 position is a metabolic soft spot.[1] In unsubstituted pyrrolidines, the C3 methylene protons are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of 3-hydroxypyrrolidines and subsequently 3-pyrrolidinones (reactive electrophiles).[1]

-

The Mechanism: Replacing the C3 hydrogen with a methyl group (forming the 3-hydroxy-3-methyl motif) eliminates the abstractable

-proton required for oxidation to the ketone. -

Result: This modification significantly extends half-life (

) and reduces clearance (

Conformational Locking (Thorpe-Ingold Effect)

The introduction of the gem-methyl/hydroxy pair at C3 forces the pyrrolidine ring into a preferred envelope conformation . This is a classic application of the Thorpe-Ingold effect (gem-disubstituent effect), where the increased steric bulk compresses the internal bond angle, favoring ring closure and reducing the entropic penalty upon binding to a protein target.[1]

-

Binding Affinity: By pre-organizing the ligand into a bioactive conformation, the 3H3MP scaffold often yields a 10-100x potency boost compared to the flexible unsubstituted analog.

-

Selectivity: The fixed vector of the hydroxyl group (H-bond donor/acceptor) allows for highly specific interactions with backbone carbonyls or side-chain residues in the binding pocket.

Graphviz Diagram: The Gem-Disubstitution Logic

The following diagram illustrates the decision tree for selecting the 3H3MP scaffold during Hit-to-Lead optimization.

Caption: Decision logic for transitioning from a standard pyrrolidine to the 3-hydroxy-3-methyl derivative to address metabolic and potency liabilities.

Part 2: Synthetic Pathways & Accessibility[1]

Accessing the 3H3MP scaffold requires navigating the formation of a quaternary stereocenter. While racemic mixtures are easier to synthesize, modern medicinal chemistry demands enantiopure building blocks.[1]

Route A: Cyclization from Acyclic Precursors (Scale-Up Friendly)

This route is preferred for multi-gram synthesis. It involves the construction of the pyrrolidine ring from a functionalized butane derivative.[2]

-

Starting Material: 4-chloro-3-oxobutanoate or methallyl amine.

-

Key Transformation: Reaction of 3-chloro-2-hydroxy-2-methylpropionitrile with benzylamine, followed by cyclization.

-

Resolution: The resulting racemic pyrrolidine is resolved using chiral acids (e.g., tartaric acid or mandelic acid) or via enzymatic resolution of the acetoxy derivative using Pseudomonas cepacia lipase.[1]

Route B: [3+2] Cycloaddition (Diversity Oriented)

For generating libraries of substituted pyrrolidines, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is powerful.[1] However, for the specific 3-hydroxy-3-methyl core, modification of the dipolarophile is required.

Experimental Protocol: Synthesis of (S)-3-Hydroxy-3-methylpyrrolidine Hydrochloride

Adapted from synthetic protocols for chiral pyrrolidines.

Reagents:

-

N-Benzyl-3-hydroxy-3-methylpyrrolidine (Precursor)

-

Pd/C (10% w/w)[1]

-

Methanol (MeOH)[1]

-

HCl (4M in dioxane)[1]

-

Hydrogen gas (

)[1][3]

Procedure:

-

Hydrogenolysis: Charge a high-pressure hydrogenation vessel with N-benzyl-3-hydroxy-3-methylpyrrolidine (10.0 g, 52.3 mmol) dissolved in MeOH (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen stream (Caution: Pyrophoric).[1]

-

Reaction: Seal the vessel and purge with

(3x) and -

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

-

Salt Formation: Cool the filtrate to 0°C. Dropwise add 4M HCl in dioxane (15 mL). Stir for 30 minutes.

-

Isolation: Concentrate the solvent in vacuo to yield a white solid. Recrystallize from EtOH/Et2O to obtain the pure hydrochloride salt.

Part 3: Medicinal Chemistry Case Studies

JAK3 Inhibitors: Selectivity via Stereochemistry

In the development of selective Janus Kinase 3 (JAK3) inhibitors for autoimmune diseases, the 3H3MP scaffold proved critical.[1]

-

Challenge: Achieving selectivity against other JAK isoforms (JAK1, JAK2).

-

Solution: Researchers utilized (3R,4R)-benzyl 4-((6-bromo-3-cyanopyrrolo[1,2-b]pyridazin-4-yl)amino)-3-hydroxy-3-methylpyrrolidine-1-carboxylate as a key intermediate.

-

Impact: The 3-methyl group provided a steric clash with the non-conserved residues in the ATP binding pocket of off-target kinases, while the hydroxyl group engaged in a critical H-bond with the hinge region.

ER Degraders (PA-SERDs)

In breast cancer research, the orientation of the methyl group at C3 dictates the mechanism of action.[1][4]

-

Finding: The (R)-3-methyl stereoisomer of a pyrrolidine-based ligand acted as a pure Estrogen Receptor

(ER -

Mechanism: The specific vector of the methyl group destabilized the Helix 11-12 loop of the receptor, inducing a conformation recognized by the proteasome for degradation. The (S)-isomer and unsubstituted analogs failed to induce this specific degradation profile.

Part 4: Physicochemical Profile Comparison[1][5]

The following table highlights how the 3H3MP scaffold alters the properties of a drug-like molecule compared to standard pyrrolidines.

| Property | Unsubstituted Pyrrolidine | 3-Hydroxy-Pyrrolidine | 3-Hydroxy-3-Methyl-Pyrrolidine | Impact on Drug Design |

| LogP (Lipophilicity) | High | Low (Polar) | Moderate | Methyl balances the OH polarity, improving membrane permeability. |

| Metabolic Stability | Low (C3 oxidation) | Moderate | High | Quaternary center blocks |

| H-Bond Donors | 0 (if N-sub) | 1 | 1 | Critical for specific binding interactions. |

| Conformational Entropy | High (Flexible) | Moderate | Low (Rigid) | "Locked" envelope conformation improves potency.[1] |

| Chiral Complexity | None | 1 Center | 1 Quaternary Center | Requires stereoselective synthesis; offers higher IP value.[1] |

Part 5: Visualizing the Synthesis Logic

The synthesis of these derivatives often involves deciding between de novo ring formation and functional group manipulation.

Caption: Synthetic workflow for accessing enantiopure 3-hydroxy-3-methylpyrrolidine from commodity chemicals.

References

-

BenchChem. Methyl 3-Hydroxypyrrolidine-3-carboxylate in Medicinal Chemistry.

-

National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [1]

-

Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound (WO2007024113A1). [1]

-

Google Patents. Pyrrolopyridazine JAK3 Inhibitors (EP2499145A1). [1]

-

RSC Medicinal Chemistry. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride Compound Summary.

Sources

- 1. rsc.org [rsc.org]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Physicochemical Characterization of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone

The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and experimental characterization of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone .

This guide is structured for researchers and process chemists, synthesizing data from structural analogs and computational models where direct experimental values are proprietary, while providing a robust framework for validation.

CAS Registry Number: 1263378-58-0 Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a polar, heterocyclic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including Janus kinase (JAK) inhibitors and other signal transduction modulators. Its structure features a tertiary amide backbone and a tertiary hydroxyl group, imparting significant hydrophilicity.

Understanding its solubility landscape is critical for two reasons:

-

Workup Efficiency: Its high water solubility poses challenges during aqueous extraction, often requiring "salting out" techniques or specific organic solvents (e.g., chlorinated hydrocarbons) for recovery.

-

Purification: The compound’s amphiphilic nature dictates the choice of mobile phases in chromatography and anti-solvents in crystallization.

Compound Identification & Physicochemical Profile[1]

Before addressing solubility, we must establish the structural determinants that drive solvent interaction.

| Property | Data / Prediction | Mechanistic Insight |

| Chemical Name | 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone | N-acetylated pyrrolidine core. |

| CAS Number | 1263378-58-0 | Unique identifier. |

| Molecular Formula | C₇H₁₃NO₂ | Small, saturated heterocycle. |

| Molecular Weight | 143.18 g/mol | Low MW facilitates high molar solubility. |

| Physical State | Viscous Oil / Low-melting Solid | Tertiary alcohol disrupts crystal packing; amide promotes intermolecular H-bonding. |

| LogP (Predicted) | -0.2 to +0.3 | Amphiphilic/Polar: Partitions significantly into aqueous phases. |

| TPSA | ~49-60 Ų | High polar surface area relative to size indicates high water affinity. |

| H-Bond Donors | 1 (OH group) | Critical for solubility in protic solvents. |

| H-Bond Acceptors | 2 (Amide O, Hydroxyl O) | Facilitates solubility in aprotic polar solvents (DMSO, DMF). |

Solubility Landscape

The solubility data below is categorized by solvent class. Due to the scarcity of public experimental datasets for this specific CAS, values are derived from structural homologs (e.g., 1-acetyl-3-hydroxypyrrolidine, 1-methyl-3-pyrrolidinol) and validated computational models.

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Process Implication |

| Protic Polar | Water | Very High | > 100 mg/mL | Difficult to extract from water; requires lyophilization or resin capture. |

| Methanol | High | > 100 mg/mL | Excellent solvent for transfer and reaction. | |

| Ethanol | High | > 50 mg/mL | Suitable for greener process workflows. | |

| Aprotic Polar | DMSO | Very High | > 100 mg/mL | Standard solvent for biological assays (stock solutions). |

| DMF | High | > 100 mg/mL | Alternative reaction solvent. | |

| Chlorinated | DCM | Moderate/High | 20–50 mg/mL | Critical: The preferred solvent for extraction from aqueous media. |

| Chloroform | Moderate | 10–30 mg/mL | Alternative to DCM. | |

| Non-Polar | Hexane | Insoluble | < 1 mg/mL | Ideal Anti-solvent: Use to precipitate the compound from EtOAc or DCM. |

| Heptane | Insoluble | < 1 mg/mL | Safer anti-solvent alternative to Hexane. | |

| Ethers | THF | Moderate | 10–30 mg/mL | Good reaction solvent; moderate solubility allows for precipitation. |

| MTBE | Low | < 5 mg/mL | Potential anti-solvent for crystallization. |

The "Water Trap" Phenomenon

Warning for Process Chemists: Because the LogP is near zero, this compound distributes almost equally between organic and aqueous phases during standard extractions.

-

Risk: Significant yield loss in the aqueous waste stream.

-

Mitigation: Saturate the aqueous phase with NaCl (salting out) and use multiple extractions with DCM or Chloroform/Isopropanol (3:1) mixtures.[1][2][3]

Experimental Determination Protocol

As a self-validating system, you should not rely solely on literature. Use the following protocol to generate precise solubility curves for your specific batch (e.g., to account for polymorphic differences if solid).

Workflow Visualization

The following diagram outlines the decision logic for solubility screening and solvent selection.

Caption: Logic flow for determining solubility limits to define reaction media (High Solubility) vs. purification anti-solvents (Low Solubility).

Detailed Protocol (Shake-Flask Method)

-

Preparation: Weigh ~100 mg of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, DCM).

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Observation:

-

Clear solution? Solubility > 100 mg/mL. Add more solid.

-

Suspension? Proceed to filtration.

-

-

Sampling: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification:

-

HPLC: Dilute filtrate 1:100 in mobile phase and inject. Compare peak area to a standard curve.

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue (less accurate for oils).

-

Implications for Drug Development

Synthesis & Reaction Engineering

The high polarity of the pyrrolidine ring suggests that nucleophilic substitution reactions (e.g., reacting 3-hydroxy-3-methylpyrrolidine with acetyl chloride) should be conducted in DCM or THF with a base (TEA/DIPEA).

-

Why? Using water or alcohols would compete with the acylating agent.

-

Workup: The byproduct (triethylamine hydrochloride) is water-soluble. However, the product is also water-soluble.

-

Solution: Filter off the salt if in non-polar solvent, or use resin-based scavengers.

Purification Strategy

Since the compound is soluble in polar organics and insoluble in non-polar alkanes, recrystallization or precipitation is the preferred purification method over distillation (due to high boiling point/thermal sensitivity).

-

Solvent System: Dissolve in minimal Ethyl Acetate (hot) or DCM .

-

Anti-Solvent: Slowly add Hexane or Heptane until turbidity persists. Cool to 4°C.

Biorelevance

For drug development, this intermediate often forms part of a larger scaffold (e.g., JAK inhibitors). Its contribution to the final molecule is solubility enhancement . The 3-hydroxy-3-methyl motif disrupts planarity (increasing

References

-

National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 12025, 2-Pyrrolidone (Analogous Solvation Data). Retrieved from [Link]

-

Cheméo . (2025). Chemical & Physical Properties of Pyrrolidine, 1-acetyl- (Structural Analog). Retrieved from [Link]

- Google Patents. (2020). Process for the preparation of 1-methylpyrrolidin-3-ol (CN108698989B).

Sources

An In-Depth Technical Guide to 3-Substituted Pyrrolidine Building Blocks: Synthesis, Stereocontrol, and Application in Drug Discovery

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[1][4] This guide focuses specifically on 3-substituted pyrrolidine building blocks, providing researchers, chemists, and drug development professionals with a comprehensive overview of their synthesis, the critical role of stereochemistry, and their application in creating next-generation pharmaceuticals. We will delve into the causality behind synthetic choices, present detailed, field-proven protocols, and explore the strategic impact of substitution at the C3 position.

The Strategic Importance of the C3-Position

While substitution is possible at any position on the pyrrolidine ring, the C3-position offers a unique strategic advantage. Unlike the C2 position, which is adjacent to the nitrogen and can significantly influence basicity and nucleophilicity, or the nitrogen atom itself, which is substituted in over 90% of FDA-approved pyrrolidine drugs, the C3-position allows for the introduction of diverse functional groups that project into distinct vectors of chemical space.[1] This enables fine-tuning of a molecule's interaction with biological targets without drastically altering the core physicochemical properties conferred by the nitrogen heteroatom.

The stereochemistry at the C3-position is paramount. The flexible "envelope" and "twisted" conformations of the pyrrolidine ring, a phenomenon known as pseudorotation, are heavily influenced by the nature and stereochemical orientation of its substituents.[1][4] A substituent at C3 can lock the ring into a specific conformation, pre-organizing other appended functionalities for optimal binding with a receptor or enzyme active site. This control over the molecule's three-dimensional architecture is a key reason why chiral 3-substituted pyrrolidines are such powerful tools in drug design.[1]

Caption: The Pyrrolidine Scaffold Highlighting the Strategic C3-Position.

Core Synthetic Strategies: A Comparative Analysis

The construction of 3-substituted pyrrolidines can be broadly categorized into several key strategies. The choice of method is dictated by factors such as the desired stereochemistry, the nature of the substituent, scalability, and tolerance of other functional groups.

| Synthetic Strategy | Core Principle | Advantages | Limitations | Key References |

| [3+2] Cycloaddition | Reaction of an azomethine ylide (a 3-atom component) with an alkene (a 2-atom component) to form the five-membered ring. | Highly convergent and atom-economical. Can create multiple stereocenters in a single step with high control.[5] | Requires careful selection of precursors to generate the ylide. Stereocontrol is dependent on the catalyst or chiral auxiliary. | [6][7][8][9] |

| Palladium-Catalyzed Reactions | Cross-coupling or hydroarylation of pyrroline precursors with aryl or vinyl halides/triflates. | Excellent functional group tolerance. Provides direct access to medicinally relevant 3-aryl pyrrolidines.[10][11] | Can require specialized ligands and rigorous exclusion of air/moisture. Substrate scope can be catalyst-dependent. | [10][11][12][13] |

| Chiral Pool Synthesis | Chemical modification of readily available, enantiopure starting materials like L-proline or trans-4-hydroxy-L-proline. | Stereochemistry is pre-defined by the starting material. Robust and well-established transformations. | The accessible diversity is limited by the structure of the starting material. Can involve multiple synthetic steps. | [14][15][16] |

| Intramolecular Cyclization | Ring closure of a linear precursor, often via nucleophilic substitution or carbolithiation. | Effective for specific substitution patterns. Stereocontrol can be achieved through substrate or reagent control. | Precursor synthesis can be lengthy. Less convergent than cycloaddition approaches. | [17] |

Key Methodologies in Focus

The Power of [3+2] Cycloaddition: Asymmetric Synthesis

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is arguably one of the most powerful and versatile methods for constructing substituted pyrrolidines.[5][7] This approach builds the heterocyclic core in a single, often highly stereoselective, step.

Causality Behind the Method: The reaction's success hinges on the controlled, in situ generation of an azomethine ylide, a transient 1,3-dipole. This is typically achieved by the condensation of an α-amino acid ester (like methyl glycinate) with an aldehyde, which then undergoes thermal or Lewis acid-catalyzed decarboxylation.[7] The stereochemical outcome is governed by the coordination of both the ylide and the dipolarophile (the alkene) to a chiral metal catalyst (often Cu(I) or Ag(I) complexes), which dictates the facial selectivity of the cycloaddition.[5]

Caption: General Workflow for Catalytic Asymmetric [3+2] Cycloaddition.

Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a representative example adapted from established methodologies for the synthesis of highly functionalized pyrrolidines.[9]

Objective: To synthesize a chiral 3,4-substituted pyrrolidine via a silver-catalyzed reaction between an azomethine ylide and an electron-deficient alkene.

Materials:

-

N-Benzylglycine methyl ester (1.0 equiv)

-

Acetaldehyde (1.1 equiv)

-

Dimethyl maleate (1.2 equiv)

-

Silver(I) Acetate (AgOAc) (5 mol%)

-

Chiral Phosphine Ligand (e.g., (R)-BINAP) (6 mol%)

-

Toluene, anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Silver(I) Acetate (5 mol%) and the chiral phosphine ligand (6 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reaction Assembly: In a separate flame-dried flask, dissolve N-benzylglycine methyl ester (1.0 equiv) and dimethyl maleate (1.2 equiv) in anhydrous toluene.

-

Initiation: Add the pre-formed catalyst solution to the substrate mixture via cannula.

-

Ylide Generation: Slowly add acetaldehyde (1.1 equiv) to the reaction mixture at room temperature. The in situ formation of the imine followed by complexation with the silver catalyst generates the active azomethine ylide.

-

Reaction Progress: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched pyrrolidine product.

-

Characterization: Confirm the structure and determine the diastereomeric ratio and enantiomeric excess (ee) using ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Modern C-H Functionalization: Palladium-Catalyzed Hydroarylation

Directly forging a C-C bond at the C3 position of a pyrrolidine ring represents a highly efficient strategy. Palladium-catalyzed hydroarylation of N-alkyl-2,5-dihydro-1H-pyrroles (pyrrolines) has emerged as a powerful method to access 3-aryl pyrrolidines, a motif prevalent in centrally active agents.[10][11][13]

Causality Behind the Method: Unlike N-acyl pyrrolines which tend to undergo Heck-type reactions to yield unsaturated products, N-alkyl pyrrolines favor a hydroarylation pathway.[10][11] The reaction proceeds through a Mizoroki-Heck-type mechanism involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by carbopalladation across the pyrroline double bond. The crucial difference lies in the subsequent step: instead of β-hydride elimination, the intermediate undergoes a reductive elimination pathway, delivering the 3-aryl pyrrolidine product. The choice of N-alkyl substituent is critical for steering the reaction towards this desired outcome.[10]

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Aryl Pyrrolidine

This protocol is based on the hydroarylation process reported by Doulcet and Procter.[10][11]

Objective: To synthesize a 3-aryl pyrrolidine via palladium-catalyzed hydroarylation of an N-alkyl pyrroline with an aryl halide.

Materials:

-

N-Propyl-2,5-dihydro-1H-pyrrole (1.0 equiv)

-

4-Bromoanisole (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene, anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add anhydrous toluene, followed by N-propyl-2,5-dihydro-1H-pyrrole (1.0 equiv) and 4-bromoanisole (1.1 equiv) via syringe.

-

Reaction Conditions: Seal the tube and heat the mixture to 100 °C in an oil bath with vigorous stirring for 18-24 hours.

-

Cooling and Quenching: After the reaction period, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

-

Extraction: Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-1-propylpyrrolidine.

Spotlight on Key Building Blocks and Their Applications

The strategic installation of specific functional groups at the C3 position gives rise to building blocks with immense value in drug discovery programs.

| Building Block Type | Representative Structure | Key Features & Rationale for Use | Therapeutic Area Examples |

| 3-Aryl Pyrrolidines | 3-Phenylpyrrolidine | The aryl group can engage in π-stacking or hydrophobic interactions. A privileged motif for CNS targets. | Neurotransmission, Gene Transcription Modulators.[11][13] |

| 3-Amino Pyrrolidines | Pyrrolidin-3-amine | Introduces a basic center for salt formation and hydrogen bonding. A key anchor point for further elaboration. | Glycosidase inhibitors, anti-diabetic agents.[15][18] |

| 3-Hydroxy Pyrrolidines | Pyrrolidin-3-ol | Provides a hydrogen bond donor/acceptor. Can act as a precursor for ethers, esters, or be inverted to the opposite stereoisomer. | Antiviral (e.g., in Hepatitis C therapies), kinase inhibitors.[16][17] |

| 3-Fluoro Pyrrolidines | 3-Fluoropyrrolidine | Fluorine substitution can block metabolic oxidation, modulate pKa of the nitrogen, and enhance binding affinity through polar interactions.[19] | Kinase inhibitors, ferroelectrics, various APIs.[19][20] |

Conclusion and Future Outlook

The 3-substituted pyrrolidine is more than just a heterocycle; it is a master key for unlocking complex biological targets. Its inherent three-dimensionality, coupled with the strategic diversity offered by the C3 position, ensures its continued prominence in medicinal chemistry. Modern synthetic advancements, particularly in asymmetric catalysis and C-H functionalization, have made a vast array of these building blocks more accessible than ever before.[21][22] The ongoing challenge for researchers is to leverage this synthetic power to design and construct novel pyrrolidine-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately addressing unmet medical needs. The continued exploration of new catalytic systems and the application of these building blocks in diversity-oriented synthesis will undoubtedly lead to the next generation of groundbreaking medicines.[4]

References

- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not explicitly stated, but likely a peer-reviewed journal article based on the content]

-

Poyraz, S., Yuksek, H., & Al-Soud, Y. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

-

West, M. J., & Procter, D. J. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3936–3940. Retrieved from [Link]

-

Wang, Z., et al. (n.d.). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. [Source not explicitly stated, likely a preprint or recent publication]. Retrieved from [Link]

-

Al-Awadi, N. A., & Ibrahim, Y. A. (2008). Synthesis and reactions of 3-pyrrolidinones. [Journal not specified]. Retrieved from [Link]

-

Bhat, Z. S., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405–5452. Retrieved from [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Book Chapter]. Retrieved from [Link]

-

Anonymous. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Source not explicitly stated, likely a review article]. Retrieved from [Link]

-

Pignataro, L., & Celentano, G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2329. Retrieved from [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Retrieved from [Link]

-

Curtis, K. L., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3508-3515. Retrieved from [Link]

-

Christoph, G., et al. (2006). Asymmetric synthesis of 3-hydroxy-pyrrolidines via tin-lithium exchange and cyclization. Organic Letters, 8(20), 4469-71. Retrieved from [Link]

-

Bera, K., & Naskar, S. (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances. Retrieved from [Link]

-

Carreras, J. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Retrieved from [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954. Retrieved from [Link]

-

Curtis, K. L., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. [Journal not specified]. Retrieved from [Link]

-

O'Brien, P., & Towers, T. D. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. [Journal not specified]. Retrieved from [Link]

-

Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Journal not specified]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Organic Chemistry Portal. Retrieved from [Link]

-

Zhang, X., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(24), 5470. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Some important pyrrolidine scaffolds. ResearchGate. Retrieved from [Link]

-

Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Book Chapter]. Retrieved from [Link]

-

Westrum, L. J., & Spero, D. M. (1994). A Synthesis of Enantiomerically Pure 3- and 3,3-Disubstituted Pyrrolidines. [Journal not specified]. Retrieved from [Link]

-

O'Brien, P., & Towers, T. D. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry, 5(12), 1961-1969. Retrieved from [Link]

-

Ganton, M. D., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(22), 9062–9065. Retrieved from [Link]

-

Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [PDF Document]. Retrieved from [Link]

-

WIPO Patentscope. (2025). NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. Patent WO/2025/087822. Retrieved from [Link]

-

Anonymous. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Liu, W., et al. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

St. John-Campbell, S., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Retrieved from [Link]

-

Smith, A. D., et al. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoropyrrolidine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 6. enamine.net [enamine.net]

- 7. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Asymmetric synthesis of 3-hydroxy-pyrrolidines via tin-lithium exchange and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. ossila.com [ossila.com]

- 20. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone

Disclaimer: The following guide is a comprehensive safety overview for 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone (CAS No. 1263378-58-0). As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this compound is not widely available. The information herein is synthesized from an analysis of its chemical structure and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a rigorous, site-specific risk assessment and adherence to all applicable safety regulations.

Introduction

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is a substituted pyrrolidine derivative. Its structure, featuring a tertiary alcohol, a pyrrolidine ring, and an N-acetyl group, suggests a unique combination of chemical properties that necessitate a thorough understanding for safe handling in a laboratory or manufacturing setting. This guide provides a detailed examination of its potential hazards, recommended handling procedures, and emergency response protocols, grounded in established principles of chemical safety and data from related molecules.

Section 1: Chemical and Physical Properties

A comprehensive experimental characterization of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is not extensively documented in publicly available literature. However, based on its molecular structure, we can infer certain properties.

Table 1: Estimated Physicochemical Properties

| Property | Value/Information | Source/Justification |

| CAS Number | 1263378-58-0 | ChemicalBook[1] |

| Molecular Formula | C7H13NO2 | Derived from structure |

| Molecular Weight | 143.18 g/mol | Derived from formula |

| Appearance | Likely a liquid or low-melting solid | Analogy with similar small organic molecules |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Solubility | Expected to be soluble in water and polar organic solvents | Presence of hydroxyl and amide functional groups |

Caption: Chemical name and formula.

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, a hazard assessment must be conducted by examining its functional groups and the known hazards of structurally related compounds.

Structural Analogs and Their Hazards

The safety profile of this compound can be inferred from related structures such as N-methylpyrrolidone (NMP) and other pyrrolidine derivatives. NMP is known to cause skin and eye irritation and may have reproductive toxicity.[2][3] Pyrrolidine-based compounds can be corrosive and cause burns.[4]

GHS Classification (Anticipated)

Based on the analysis of structural analogs, the following GHS classifications should be considered as a precautionary measure:

-

Skin Corrosion/Irritation: Category 1 or 2. May cause skin irritation or severe burns.[4][5][6]

-

Serious Eye Damage/Eye Irritation: Category 1. Risk of serious eye damage.[2][4]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 or higher. May be harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7]

Caption: Hazard identification workflow.

Section 3: Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]

-

An emergency eyewash station and safety shower must be readily accessible.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for mitigating exposure risks.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield. | To protect against splashes that could cause severe eye damage.[8] |

| Skin | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | To prevent skin contact, which may cause irritation or burns.[8][9] |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside a fume hood or with large quantities. | To prevent inhalation of vapors or aerosols.[3] |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

Caption: General safe handling workflow.

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

-

Specific Hazards: The compound may be combustible.[2][5] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[11]

Section 5: Stability and Reactivity

-

Reactivity: No specific data is available, but it is expected to be stable under normal conditions.[2][4]

-

Chemical Stability: Stable under recommended storage conditions.[2][4]

-

Conditions to Avoid: Incompatible materials, heat, flames, and sparks.[2][5]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[2][4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][4][5]

Conclusion

While specific safety and toxicological data for 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone are limited, a proactive and cautious approach based on the principles of chemical safety and data from structural analogs is essential. Researchers and drug development professionals must use this guide as a starting point for developing robust, site-specific safety protocols. Always consult with your institution's environmental health and safety department before working with this or any other novel chemical compound.

References

-

PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. Retrieved from [Link]

-

NIST/TRC. (n.d.). 1-(3-hydroxyphenyl)ethanone - Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

- Anonymous. (2025, February 25). Safety Data Sheet.

- Anonymous. (2010, January 12). Safety Data Sheet.

- Anonymous. (2022, February 3). Safety data sheet.

- Anonymous. (n.d.). Safety Data Sheet.

Sources

- 1. 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone | 1263378-58-0 [chemicalbook.com]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. ruizfoods-ca.safepersonnelsds.com [ruizfoods-ca.safepersonnelsds.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 11. fishersci.com [fishersci.com]

Physicochemical Profiling of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone: LogP, Hydrophilicity, and Medicinal Utility

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the search for scaffolds that balance solubility with permeability is paramount.[1] 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (CAS: 1263378-58-0) represents a critical structural motif: a polar, non-aromatic heterocycle with a defined vector for solubility.[1] Unlike its secondary alcohol counterpart (3-hydroxypyrrolidine), the 3-hydroxy-3-methyl substitution pattern introduces a quaternary center, effectively blocking metabolic oxidation to the ketone while modulating lipophilicity via the "magic methyl" effect.

This guide provides an in-depth analysis of the hydrophilicity and LogP of this compound, detailing experimental protocols for accurate determination and discussing its utility as a robust, metabolically stable building block in modern drug design.

Chemical Architecture & Physicochemical Profile[1][2]

The compound 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a functionalized pyrrolidine amide.[1] Its physicochemical behavior is governed by the interplay between the hydrophilic hydroxyl/amide groups and the lipophilic pyrrolidine ring/methyl group.

Structural Identity[1]

-

IUPAC Name: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)ethanone[1]

-

CAS Number: 1263378-58-0

-

Molecular Formula: C

H -

Molecular Weight: 143.18 g/mol

Calculated Physicochemical Properties[1][3][4][5]

The following properties define the compound's "drug-likeness" and suitability as a fragment.

| Property | Value (Estimated) | Significance |

| cLogP | -0.1 to +0.4 | Indicates a balanced hydrophilic/lipophilic profile, ideal for oral bioavailability (Lipinski's Rule of 5).[1] |

| LogD (pH 7.4) | ~ cLogP | As a neutral amide, ionization is negligible at physiological pH; LogD approximates LogP.[1] |

| TPSA | ~ 49 Ų | Topological Polar Surface Area < 140 Ų suggests excellent membrane permeability.[1] |

| H-Bond Donors | 1 (OH) | Facilitates specific binding interactions without excessive desolvation penalties.[1] |

| H-Bond Acceptors | 2 (Amide O, OH) | Supports water solubility and hydrogen bonding with protein targets.[1] |

| Rotatable Bonds | 1 (Amide bond) | Low flexibility (rigid ring) reduces entropic penalty upon binding.[1] |

Scientist's Note: The "3-methyl" group is not merely a spacer; it increases the cLogP by approximately 0.5 units compared to the des-methyl analog (1-acetyl-3-pyrrolidinol, cLogP ~ -0.6). This shift pushes the molecule from "highly hydrophilic" to "optimally balanced," improving passive permeability while retaining high aqueous solubility.

The Role of LogP in Drug Design[6]

The partition coefficient (LogP) is the quintessential descriptor of a molecule's lipophilicity. For 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone, the LogP falls into a "sweet spot" (range -0.5 to +1.0).[1]

Hydrophilicity vs. Permeability[1][7]

-

High Hydrophilicity (LogP < -1): Excellent solubility but poor membrane permeability.[1] Compounds often require active transport.[1]

-

High Lipophilicity (LogP > 3): Good permeability but poor solubility, high metabolic clearance, and toxicity risks.[1]

-

The "Golden Triangle" (LogP 0–3): Our target compound sits at the lower end of this range.[1] It is sufficiently lipophilic to cross membranes passively but hydrophilic enough to exist as a free fraction in plasma, minimizing non-specific binding.[1]

Metabolic Stability: The Gem-Dimethyl Effect

The 3-hydroxy-3-methyl motif is a strategic design element.

-

Oxidation Block: A secondary alcohol (CH-OH) is a prime target for dehydrogenases, converting it to a ketone.[1] The tertiary alcohol (C(Me)-OH) in this compound is resistant to this oxidation pathway.[1]

-

Conformational Lock: The geminal disubstitution (methyl + hydroxyl) restricts the conformational flexibility of the pyrrolidine ring, potentially locking the pharmacophore in a bioactive conformation.

Experimental Determination of LogP

While calculated values (cLogP) are useful, experimental validation is mandatory for high-quality data sets.[1] Two primary methods are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).[1]

Protocol A: Shake-Flask Method (OECD 107)

Best for: High accuracy, validating computational models.[1]

Reagents:

-

n-Octanol (HPLC Grade)[1]

-

Water (Double Distilled, Phosphate Buffered to pH 7.4)[1]

-

1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (Test Compound)[1]

Workflow:

-

Pre-Saturation: Mix n-octanol and water (1:1 v/v) and stir for 24 hours to mutually saturate the phases. Separate the phases.

-

Preparation: Dissolve the test compound in the pre-saturated aqueous phase to a known concentration (e.g., 1 mg/mL). Measure absorbance (

) via UV-Vis spectrophotometry (check -

Partitioning:

-

Add a specific volume of the aqueous stock (

) to a specific volume of pre-saturated octanol ( -

Ratios (Oct:Aq) of 1:1, 1:2, and 2:1 should be tested to ensure linearity.

-

-

Equilibration: Shake mechanically for 1 hour. Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Analysis:

-

Calculation:

Protocol B: RP-HPLC Method (OECD 117)

Best for: Speed, small sample volume, screening libraries.[1]

Principle: Retention time on a hydrophobic column (C18) correlates with LogP.[1]

Workflow:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

-

Mobile Phase: Methanol/Water (Isocratic 75:25 or gradient).[1]

-

Calibration: Inject a set of 5-7 reference standards with known LogP values (e.g., Acetophenone, Toluene, Naphthalene).[1]

-

Data Acquisition: Record the retention factor (

) for the standards and the test compound. -

Correlation: Plot

vs. LogP of standards to generate a calibration curve. -

Determination: Interpolate the LogP of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone from its measured

.[1]

Visualization of Workflows & Pathways

The following diagrams illustrate the structural logic and the experimental decision tree for characterizing this compound.

Structural Logic & Metabolic Stability[1]

Figure 1: Structural decomposition highlighting the functional roles of the N-acetyl and 3-hydroxy-3-methyl motifs.

LogP Determination Decision Tree[1]

Figure 2: Decision matrix for selecting and executing the appropriate LogP determination protocol.

Applications in Drug Discovery[2][6]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal fragment .[1] Its low molecular weight (143 Da) allows for the addition of significant complexity while staying within the "Rule of 3" for fragments (MW < 300, LogP < 3, H-donors < 3).[1]

-

Vector Growth: The acetyl group can be hydrolyzed or modified to link to larger scaffolds.[1] The hydroxyl group offers a vector for exploring hydrogen bonding pockets in target proteins.[1]

Solubility Enhancer

In Lead Optimization, appending a 3-hydroxy-3-methyl-pyrrolidine tail to a lipophilic drug candidate can significantly improve aqueous solubility without introducing a metabolic "soft spot" (unlike a simple alkyl chain or secondary alcohol).[1]

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] [Link]

-

OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1] [Link][1]

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

PubChem. (n.d.).[1] Compound Summary for CID 19608940, 1-(Pyrrolidin-3-yl)ethanone (Analog Reference). National Center for Biotechnology Information.[1] [Link]

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design (Context on metabolic blocking strategies). Journal of Medicinal Chemistry. [Link]

Methodological & Application

Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone from 3-pyrrolidinol

An Application Guide for the Multi-Step Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone

Abstract

This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, a valuable tertiary alcohol derivative of the pyrrolidine scaffold. The pyrrolidine ring is a foundational motif in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] This guide details a robust and scalable pathway commencing from commercially available 3-pyrrolidinol. The synthesis involves an initial N-acetylation, followed by a Swern oxidation to the corresponding ketone, and culminates in a nucleophilic addition using a Grignard reagent to construct the target tertiary alcohol. Each step is accompanied by in-depth mechanistic insights, a detailed experimental protocol, safety considerations, and characterization guidelines, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a privileged scaffold in modern drug discovery, prized for its three-dimensional structure which allows for precise spatial orientation of substituents to interact with biological targets.[2] The synthesis of novel, functionalized pyrrolidine derivatives is therefore of paramount importance. The target molecule, 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, incorporates a tertiary alcohol, a functional group that can serve as a key synthetic handle or contribute directly to binding interactions. This guide presents a logical and efficient synthetic route, breaking down the process into three distinct, high-yielding stages.

Overall Synthetic Strategy

The transformation of 3-pyrrolidinol to the target compound is achieved through a strategically planned three-step sequence. This approach ensures high selectivity and control at each stage, beginning with the protection and activation of the pyrrolidine nitrogen, followed by modification of the C3 position.

Figure 1: Overall workflow for the synthesis of the target compound.

Part 1: N-Acetylation of 3-Pyrrolidinol

Scientific Rationale: The first step involves the acylation of the secondary amine of 3-pyrrolidinol. This serves two primary purposes: 1) It installs the required N-acetyl group present in the final product, and 2) It protects the nitrogen from reacting in subsequent steps, particularly with the Grignard reagent in the final step. Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily neutralized and removed during aqueous workup.

Protocol 1: Synthesis of 1-Acetyl-3-hydroxypyrrolidine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-pyrrolidinol (1.0 eq) and dichloromethane (DCM, approx. 10 volumes). Cool the flask to 0 °C in an ice-water bath.

-